![molecular formula C24H20BrClN4 B415365 6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 324759-78-6](/img/structure/B415365.png)
6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline” is a complex organic compound that contains a quinazoline core, which is a type of heterocyclic compound . Quinazoline is a bicyclic compound with two nitrogen atoms in its structure . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, a piperazine ring, and phenyl groups . The bromine and chlorine atoms would likely add significant weight to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the positions of the bromine and chlorine atoms and the nature of the phenyl and piperazine groups would all influence its properties .Aplicaciones Científicas De Investigación
Antibacterial Activity
Synthesis and Antibacterial Activity : Heterocyclic systems containing 6-bromoquinazolinone derivatives, including compounds similar to 6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline, have been synthesized and evaluated for their antibacterial activities. These compounds have shown significant antibacterial properties (Hui et al., 2000).
Antimicrobial Activity of Piperazine Derivatives : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have been synthesized, demonstrating potential antimicrobial activity. These compounds, closely related to the chemical structure , have shown effectiveness against various bacterial and fungal strains (Babu et al., 2015).
Antiviral and Antitumor Activities
Synthesis and Antiviral Activities : Compounds related to 6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline have been synthesized and evaluated for their antiviral activities. Certain derivatives have exhibited distinct activity against viruses like Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Antitumor Agents : Research on quinazoline derivatives containing piperazine moieties has highlighted their potent antiproliferative activities, making them promising candidates as antitumor agents. These compounds have shown significant activity against various cancer cell lines (Li et al., 2020).
Pharmacological Potential
- Synthesis for Pharmacological Activities : Various 6-bromoquinazolinone derivatives, closely related to the compound , have been synthesized for their pharmacological importance. These compounds have demonstrated significant anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN4/c25-18-10-11-21-19(16-18)23(17-6-2-1-3-7-17)28-24(27-21)30-14-12-29(13-15-30)22-9-5-4-8-20(22)26/h1-11,16H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTIIBFPTLTFAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


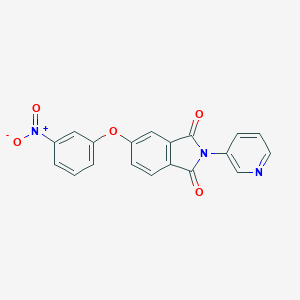
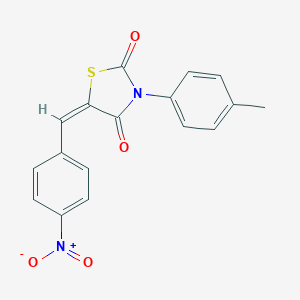
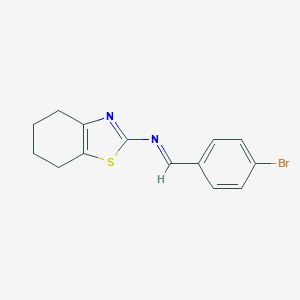
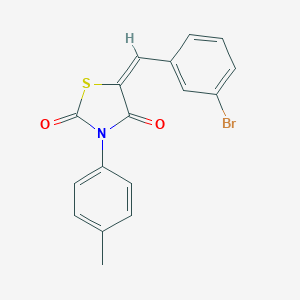

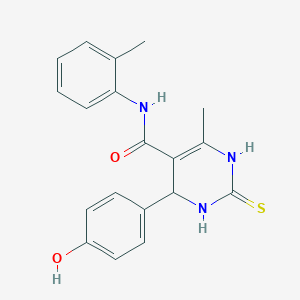
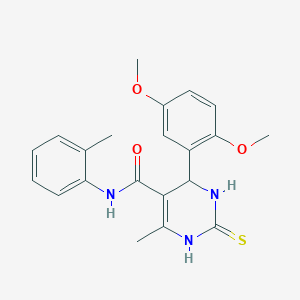

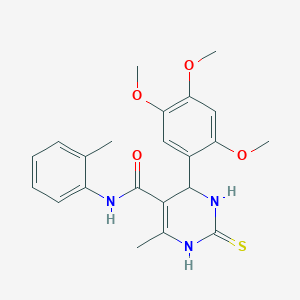
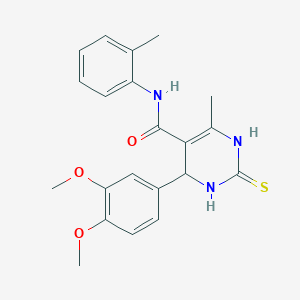
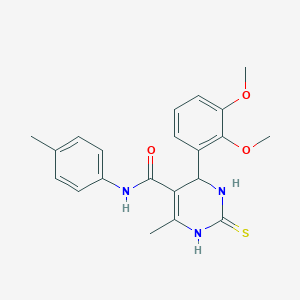
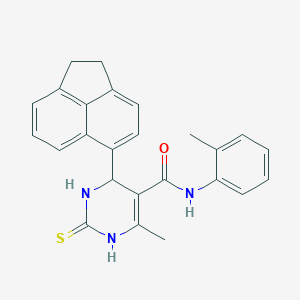
![2-[2-(1,3-Dioxoisoindol-2-yl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B415304.png)